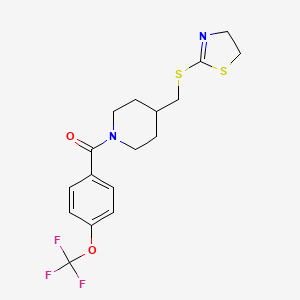
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H19F3N2O2S2 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone , often referred to as EVT-3112530, is a thiazole derivative that exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is C14H18N2O2S2, with a molecular weight of approximately 310.43 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Thiazole moiety : Known for antimicrobial and anticancer properties.
- Piperidine ring : Associated with central nervous system (CNS) activity.
- Trifluoromethoxy group : Enhances lipophilicity and bioavailability.
Antimicrobial Properties
Thiazole derivatives are frequently explored for their antimicrobial activities. Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. For instance, the compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective minimum inhibitory concentrations (MICs) in the range of 100–400 μg/mL .
Antitumor Activity
Research indicates that thiazole derivatives can also act as antitumor agents. In vitro studies have reported cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent antiproliferative activity. For example, related thiazole compounds have shown IC50 values less than that of standard drugs like doxorubicin .
CNS Activity
The piperidine component of the compound suggests potential CNS activity. Compounds with similar structures have been investigated for their analgesic and anticonvulsant effects. The structural features that enhance CNS penetration may also contribute to these pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through cyclization reactions involving thioketones.
- Alkylation of piperidine with thiazole derivatives to introduce the piperidine moiety.
- Introduction of the trifluoromethoxy group , which can be achieved via nucleophilic substitution reactions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, reporting significant growth inhibition at lower concentrations compared to standard antibiotics .
- Antitumor Evaluation : In vitro assays on human cancer cell lines (e.g., HT29 colorectal cancer cells) showed promising results with IC50 values indicating strong antiproliferative effects .
- CNS Activity Assessment : Behavioral tests in animal models suggested potential analgesic properties, warranting further investigation into its mechanisms of action.
Comparative Analysis
A comparison table summarizing related compounds and their biological activities is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EVT-3112530 | Thiazole, Piperidine | Antimicrobial, Antitumor |
| Thiazole Derivative A | Thiazole ring | Antibacterial |
| Piperidine Analog B | Piperidine ring | Analgesic |
| Trifluoromethoxy Compound C | Trifluoromethoxy group | CNS-active |
This comparative analysis highlights the unique structural characteristics of EVT-3112530 that contribute to its multifaceted biological activities.
Propiedades
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S2/c18-17(19,20)24-14-3-1-13(2-4-14)15(23)22-8-5-12(6-9-22)11-26-16-21-7-10-25-16/h1-4,12H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPUHTXJDGMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














